Modulated Basicity Compared to Parent 4-Amino-TMP and Cyclobutylamine
The basicity of the secondary amine in the target compound is expected to be lower than that of the primary amine in 4-amino-2,2,6,6-tetramethylpiperidine, and distinct from that of unsubstituted cyclobutylamine, due to the combined steric demands of the tetramethylpiperidine core and the cyclobutyl N-substituent. While experimentally measured pKa values for the target compound are absent from the literature, class-level inference from related cycloalkylamines indicates that the cyclobutyl group reduces basicity through an entropic penalty primarily caused by steric hindrance to solvation of the protonated ammonium ion [1]. The predicted pKa of the parent 4-amino-TMP is 10.83 , and the pKa of cyclobutylamine is ~10.80 . The target compound’s pKa is predicted to fall below both of these values, offering a unique, less basic amine scaffold for reaction optimization.
Cyclobutylamine pKa 10.80 (pred.)
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted < 10.8 (no experimental data available) |
| Comparator Or Baseline | 4-Amino-2,2,6,6-tetramethylpiperidine: pKa 10.83 (predicted); Cyclobutylamine: pKa 10.80 (predicted) |
| Quantified Difference | Expected lower pKa (weaker base) than both comparators, based on steric hindrance to solvation; exact delta cannot be quantified without experimental data. |
| Conditions | Predicted values from ChemicalBook; class-level mechanism from ITC and computational study in 3:1 methanol-water [1]. |
Why This Matters
A lower-basicity hindered amine is advantageous for reaction sequences requiring selective deprotonation or acid scavenging without competing side reactions, expanding the synthetic toolbox beyond conventional Hünig’s base or triethylamine.
- [1] Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Cole, D. C., ... & Wong, M. (2020). Enthalpic and entropic contributions to the basicity of cycloalkylamines. Chemical Science, 11(32), 8489-8494. View Source
